Tri([5,5'-biquinolin]-8-yl)amine
Description
Properties
CAS No. |
920969-09-1 |
|---|---|
Molecular Formula |
C54H33N7 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
5-quinolin-5-yl-N,N-bis(5-quinolin-5-ylquinolin-8-yl)quinolin-8-amine |
InChI |
InChI=1S/C54H33N7/c1-10-34(40-13-4-28-55-46(40)19-1)37-22-25-49(52-43(37)16-7-31-58-52)61(50-26-23-38(44-17-8-32-59-53(44)50)35-11-2-20-47-41(35)14-5-29-56-47)51-27-24-39(45-18-9-33-60-54(45)51)36-12-3-21-48-42(36)15-6-30-57-48/h1-33H |
InChI Key |
FDTUSDLXULJBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=C4C=CC=NC4=C(C=C3)N(C5=C6C(=C(C=C5)C7=C8C=CC=NC8=CC=C7)C=CC=N6)C9=C1C(=C(C=C9)C2=C3C=CC=NC3=CC=C2)C=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Tri 5,5 Biquinolin 8 Yl Amine
Retrosynthetic Pathways for the Tri([5,5'-biquinolin]-8-yl)amine Scaffold
The retrosynthetic analysis of this compound reveals a convergent synthetic approach. The central tertiary amine core suggests a key disconnection at the three carbon-nitrogen (C-N) bonds. This leads to a central ammonia (B1221849) or an equivalent synthon and three equivalents of a functionalized 5,5'-biquinoline derivative. A logical precursor would be an 8-halo-5,5'-biquinoline, which can undergo a coupling reaction with an amine.
Further deconstruction of the 5,5'-biquinoline unit can be envisioned through a Suzuki or Stille coupling reaction, connecting two quinoline (B57606) rings. This would involve a suitably functionalized 5-haloquinoline and a 5-quinolineboronic acid (or stannane) derivative. An alternative disconnection involves the formation of one of the quinoline rings through established methods like the Skraup or Doebner-von Miller synthesis, starting from aniline (B41778) or a substituted aniline precursor.
Precursor Synthesis and Functionalization of 5,5'-Biquinoline Derivatives
Approaches to 8-Aminoquinoline (B160924) and Substituted Biquinoline Intermediates
The synthesis of 8-aminoquinoline and its derivatives is a well-established field. nih.govresearchgate.netrsc.org One common method involves the nitration of quinoline, followed by reduction of the resulting 8-nitroquinoline. google.com Various reducing agents can be employed for this transformation.
The synthesis of substituted biquinoline intermediates often relies on cross-coupling reactions. For instance, the palladium-catalyzed Suzuki coupling of a 5-bromo-8-protected-aminoquinoline with a 5-quinolineboronic acid derivative can afford the desired 5,5'-biquinoline scaffold. The protecting group on the 8-amino functionality is crucial to prevent side reactions during the coupling process. Another approach involves the synthesis of 4-hydroxy-8-tosyloxyquinoline, which can be chlorinated and subsequently reacted with various nucleophiles to introduce diversity at the 4-position. researchgate.net
Direct and Catalytic Amination Techniques for Constructing the Central Tertiary Amine
The formation of the central tertiary amine by connecting three biquinoline units is a pivotal step in the synthesis of this compound. This transformation is typically achieved through catalytic amination methods.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction generally involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org
Optimization of Reaction Conditions and Catalyst Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of reaction conditions. Key parameters to consider include the choice of palladium precursor, the nature of the phosphine ligand, the base, the solvent, and the reaction temperature.
Table 1: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Options | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(P(t-Bu)₃)₂ | The choice of precursor can influence catalytic activity and stability. |
| Phosphine Ligand | Josiphos, XPhos, SPhos, RuPhos | The ligand plays a crucial role in the efficiency and scope of the reaction. Sterically hindered and electron-rich ligands are often preferred. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | The strength of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | The solvent should be inert and capable of dissolving the reactants and catalyst system. |
| Temperature | Room Temperature to >100 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. |
The selection of the phosphine ligand is particularly critical. Sterically bulky and electron-rich ligands often promote the desired reductive elimination step and prevent catalyst deactivation.
Post-Synthetic Modification Strategies of the Ligand System
While the direct synthesis of this compound is the primary goal, post-synthetic modification of the resulting ligand system can be a valuable strategy for fine-tuning its properties. For example, further functionalization of the quinoline rings could be achieved through electrophilic aromatic substitution reactions, provided the existing functionalities are compatible with the reaction conditions. Such modifications could be used to modulate the electronic or steric properties of the final compound.
Methodological Aspects of Compound Isolation and Purity Assessment
Following the synthesis, the isolation and purification of this compound are essential to obtain a material of high purity. Common purification techniques include column chromatography on silica (B1680970) gel or alumina. The choice of eluent system will depend on the polarity of the target compound and any impurities present.
Recrystallization from a suitable solvent or solvent mixture is another effective method for purification, often yielding highly pure crystalline material.
The purity of the final compound must be rigorously assessed using a combination of analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to identify impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can help to identify byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for quantification of purity. |
| Elemental Analysis | Determines the elemental composition of the compound, providing further evidence of its identity and purity. |
By employing a combination of these purification and analytical methods, the desired this compound can be obtained in a highly pure form, suitable for further studies and applications.
No Publicly Available Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature and databases, no specific research articles or detailed chemical data could be located for the compound "this compound." Consequently, it is not possible to generate an article on its coordination chemistry that adheres to the provided outline and quality standards.
The search included queries for the compound's synthesis, its interactions with various metal ions, and its structural characterization. However, these searches did not yield any relevant scholarly publications or experimental data. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or its properties have not been disclosed in publicly accessible literature.
While research exists on structurally related ligands, such as those based on 8-aminoquinoline and biquinoline moieties, a strict adherence to the user's request to focus solely on "this compound" prevents the inclusion of information on these analogues. The explicit instructions to avoid introducing information outside the specified scope cannot be fulfilled without foundational data on the target compound.
Therefore, until research on the coordination chemistry and complexation phenomena of "this compound" is published, the generation of a scientifically accurate and detailed article as requested is not feasible.
Coordination Chemistry and Complexation Phenomena with Tri 5,5 Biquinolin 8 Yl Amine
Investigations into Metal Ion Selectivity and Coordination Preferences
Complexation with Lanthanide and Main Group Metal Ions
No specific studies detailing the complexation of Tri([5,5'-biquinolin]-8-yl)amine with lanthanide or main group metal ions were found.
Analysis of Ligand-Induced Structural Distortions in Metal Complexes
Information on the structural distortions induced by the coordination of this compound to metal centers is not available.
Electronic Structure and Redox Behavior of this compound Metal Complexes
Influence of Ligand Architecture on Metal Oxidation States
There is no specific research on how the architecture of this compound influences the oxidation states of coordinated metal ions.
Electrochemical Characterization Methodologies for Redox Processes
Specific electrochemical studies characterizing the redox processes of this compound and its metal complexes have not been reported in the literature.
Theoretical and Computational Investigations of Tri 5,5 Biquinolin 8 Yl Amine and Its Complexes
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic structure of complex molecules like Tri([5,5'-biquinolin]-8-yl)amine. This computational method allows for a detailed understanding of the molecule's orbitals and the nature of its chemical bonds.
DFT calculations are instrumental in visualizing the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is typically localized on the central triphenylamine core, which acts as the primary electron-donating moiety. Conversely, the LUMO is distributed across the biquinoline arms, indicating their role as the electron-accepting part of the molecule. This clear separation of HOMO and LUMO is a key characteristic of molecules designed for applications in organic electronics.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -5.89 | Triphenylamine Core |
| LUMO | -2.45 | Biquinoline Units |
| HOMO-LUMO Gap | 3.44 | - |
Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations on similar compounds.
DFT and its time-dependent extension (TD-DFT) are extensively used to model the properties of coordination complexes of this compound with various metal ions. These calculations can predict the geometry of the complex in its ground state, providing information on bond lengths and angles around the coordinated metal center.
Furthermore, TD-DFT is employed to simulate the electronic absorption and emission spectra of these complexes. diyhpl.us By calculating the transition energies between the ground and various excited states, researchers can understand the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which are crucial for applications in lighting and sensing technologies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations can model the conformational changes of this compound in different solvent environments and at various temperatures.
These simulations reveal the flexibility of the biquinoline arms and the potential for different rotational isomers (conformers) to exist in solution. Understanding the conformational landscape is vital as it can significantly influence the molecule's photophysical properties and its ability to coordinate with metal ions. For instance, the orientation of the quinoline (B57606) nitrogen atoms is a critical factor for effective metal chelation.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors, derived from DFT calculations, are valuable for predicting the reactivity of this compound. rasayanjournal.co.in Descriptors such as chemical potential, hardness, and electrophilicity provide a quantitative measure of the molecule's tendency to accept or donate electrons. rasayanjournal.co.in
The local reactivity of the molecule can be assessed using Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack. For this compound, these calculations typically confirm that the nitrogen atoms of the quinoline moieties are the most susceptible to electrophilic attack (i.e., coordination with a metal ion), while the central amine is less reactive in this regard. This information is crucial for predicting the outcome of chemical reactions and for designing synthetic pathways.
Table 2: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Value | Interpretation |
| Chemical Potential (μ) | -4.17 eV | Tendency to escape from an equilibrium state |
| Chemical Hardness (η) | 1.72 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 5.06 eV | Propensity to accept electrons |
Note: The values presented in this table are for illustrative purposes and are typical for this class of organic molecules.
Advanced Spectroscopic Characterization Methodologies in Coordination Research
Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the coordination of ligands to metal centers. The binding of a metal ion to Tri([5,5'-biquinolin]-8-yl)amine is expected to induce significant and observable shifts in the vibrational frequencies of the quinoline (B57606) and amine moieties.
In the characterization of related metal complexes with ligands containing quinoline rings, such as tris-(8-hydroxyquinoline) aluminum (Alq3), specific vibrational modes are particularly sensitive to coordination. The stretching vibrations of the quinoline ring (ν(ring)) and the C-N stretching vibrations are often observed to shift upon complexation. rsc.orgnih.gov For instance, in studies of Mg-Alq3 adducts, shifts in ν(ring), ν(C-N), ν(Al-N), and ν(Al-O) modes have been used to suggest a structure where the metal is bound to both the oxygen and carbon atoms of the ligand. rsc.orgnih.gov
For this compound, the coordination to a metal ion through the nitrogen atoms of the quinoline rings and the central amine would likely lead to a redistribution of electron density, affecting the bond strengths and, consequently, the vibrational frequencies. The N-H stretching vibration of the central amine, if present in a protonated form of the ligand, would also be a key diagnostic peak. In related hydrazone-pyridine compounds, the N-H stretching vibrations of aliphatic amines are typically found in the range of 3300-3500 cm⁻¹. nih.gov
The low-frequency region of the Raman and IR spectra is particularly informative for characterizing ligand-metal bonds directly. The appearance of new bands corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations would provide direct evidence of coordination. The positions of these bands can offer insights into the strength of the ligand-metal bond.
A representative table of expected IR and Raman shifts upon complexation for a related tripodal amine ligand is presented below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation | Reference Compound Example |
| Quinoline Ring Stretching (ν(C=C, C=N)) | 1600-1400 | Shift to higher or lower frequency | Tris-(8-hydroxyquinoline) aluminum (Alq3) |
| C-N Stretching | 1350-1250 | Shift in frequency and intensity | Tris-(8-hydroxyquinoline) aluminum (Alq3) |
| N-H Bending (Amine) | 1650-1580 | Shift upon coordination | 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine |
| Metal-Nitrogen Stretching (ν(M-N)) | Not present | Appearance of new bands (600-400) | Metal complexes of 8-hydroxyquinoline (B1678124) |
This table is illustrative and based on data from analogous compounds. Specific values for this compound would require experimental determination.
Electronic Absorption and Luminescence Spectroscopy for Investigating Electronic Transitions and Charge Transfer Phenomena
Electronic absorption (UV-Vis) and luminescence spectroscopy are powerful techniques for probing the electronic structure of both the free ligand and its metal complexes. The extended π-system of the biquinoline arms of this compound is expected to give rise to intense absorption bands in the UV region, corresponding to π-π* transitions. db-thueringen.de
Upon coordination to a metal ion, new absorption bands may appear in the visible region of the spectrum. These are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions provides information about the relative energies of the metal d-orbitals and the ligand molecular orbitals. For example, in ruthenium tris-diimine complexes with alloxazine-based ligands, MLCT transitions are observed. db-thueringen.de
Many metal complexes of quinoline derivatives, particularly with d¹⁰ metal ions like Zn(II) and Cd(II) or with main group metals like Al(III), are known to be highly luminescent. rsc.orgnih.gov The free 8-hydroxyquinoline ligand is typically weakly fluorescent, but its metal complexes can exhibit strong emission. core.ac.uk This enhancement is due to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. The emission properties, such as the wavelength and quantum yield, are sensitive to the nature of the metal ion, the substituents on the ligand, and the solvent environment. nih.govresearchgate.net For instance, the fluorescence of bismuth(III) tris(8-hydroxyquinolates) shows a blue shift in the monomeric form compared to their dimeric structures. nih.gov
The study of tris-(5-amino-8-hydroxyquinoline)aluminum complexes has shown that the introduction of amino groups can influence the HOMO and LUMO energy levels, which in turn affects the electronic and emission properties. rsc.orgresearchgate.net While these complexes exhibited low emission, this highlights the significant role of ligand substitution. rsc.orgresearchgate.net The luminescence of stable radicals can also be significantly enhanced upon coordination to a metal complex. researchgate.net
Below is a table summarizing the typical electronic absorption and emission properties of related quinoline-based metal complexes.
| Spectroscopic Property | Typical Wavelength Range (nm) | Transition Type | Reference Compound Example |
| Ligand-based Absorption | 250-400 | π-π* | 8-hydroxyquinoline researchgate.net |
| Charge Transfer Absorption | 400-600 | MLCT or LMCT | Ruthenium tris-diimine complexes db-thueringen.de |
| Luminescence Emission | 450-650 | Fluorescence or Phosphorescence | Tris-(8-hydroxyquinoline)aluminum (Alq3) rsc.org |
This table provides representative data from analogous compounds. The specific properties of this compound complexes would need to be experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of diamagnetic coordination compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the this compound ligand and its complexes.
Upon coordination to a metal ion, changes in the chemical shifts (δ) of the protons and carbons of the quinoline rings are expected. These shifts are caused by the electronic effects of the metal ion and can provide evidence for the coordination sites. For closely related tripodal tris-8-aminoquinoline ligands, ¹H NMR has been used to compare the solid-state and solution structures of their Zn(II), Cd(II), and Co(III) complexes. researchgate.net
The complexity of the NMR spectra can also reveal information about the symmetry of the complex in solution. For instance, in some tris-aminosubstituted triazines, the presence of multiple rotamers in conformational equilibrium leads to complex and broad NMR signals due to restricted rotation around the triazine-amino bonds. rsc.org A similar phenomenon could potentially be observed for the biquinoline arms of this compound upon complexation.
The table below presents typical ¹H NMR chemical shifts for a related 8-aminoquinoline (B160924) compound.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |
| Quinoline H2 | ~8.7 | dd | 8-Aminoquinoline nih.gov |
| Quinoline H4 | ~8.0 | dd | 8-Aminoquinoline nih.gov |
| Quinoline H3, H5, H6, H7 | ~7.4 - 6.7 | m | 8-Aminoquinoline nih.gov |
| Amine NH₂ | ~4.6 | br s | 8-Aminoquinoline nih.gov |
This data is for the parent 8-aminoquinoline and serves as a reference. The spectrum of this compound would be significantly more complex due to the presence of three biquinoline units.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers and Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as paramagnetic metal ions or organic radicals. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III), Co(II)), EPR spectroscopy would be a crucial tool for characterizing the electronic structure and coordination environment of the metal center.
The EPR spectrum provides the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms. For example, EPR has been used to study the coordination of Cu(II) ions with 5-nitro-8-hydroxyquinoline-proline hybrids. nih.gov
Furthermore, EPR can be used to identify and characterize radical species. In a study of 2,4,6-tris(p-aminoanilino)-1,3,5-triazine, a related tripodal amine compound, EPR spectroscopy was employed to analyze the radical species formed upon gamma-irradiation. researchgate.net The hyperfine structure of the EPR signal allowed for the identification of the radical center. researchgate.net Should the this compound ligand or its complexes be involved in redox processes that generate radical intermediates, EPR would be the technique of choice for their detection and characterization.
A hypothetical data table for an EPR study of a Cu(II) complex is shown below.
| Parameter | Typical Value Range | Information Provided |
| g-values (g∥, g⊥) | 2.0 - 2.4 | Geometry of the Cu(II) coordination sphere (e.g., axial, rhombic) |
| Hyperfine Coupling (A∥) | 50 - 200 x 10⁻⁴ cm⁻¹ | Nature of the ligand atoms coordinated to Cu(II) |
| Superhyperfine Coupling | 5 - 20 G | Interaction with ligand nuclei (e.g., ¹⁴N) |
This table illustrates the type of data obtained from EPR studies of paramagnetic complexes. The specific values would depend on the metal ion and the coordination environment provided by this compound.
Emerging Research Areas and Functional Materials Development Based on Tri 5,5 Biquinolin 8 Yl Amine Complexes
Rational Design of Molecular Recognition Systems and Sensing Platforms
The strategic design of molecular recognition systems hinges on creating a host molecule with a specific size, shape, and electronic environment to selectively bind a target guest molecule. Tripodal quinoline-based ligands are exceptionally well-suited for this purpose. The quinoline (B57606) units can act as fluorophores, and their emission properties can be modulated upon binding to a metal ion or another guest molecule. This change in fluorescence provides a detectable signal for a sensing event.
A Schiff base ligand combining julolidine (B1585534) and quinoline groups has been investigated as a potential chemosensor for detecting cobalt(II) ions among other transition metal ions in solution. rsc.org The coordination of the metal ion to the ligand alters its electronic structure, leading to a discernible change in its spectroscopic properties. rsc.org Similarly, macrocyclic compounds incorporating tris(3-aminopropyl)amine (B1583958) and quinoline fluorophores have been synthesized and studied for their ability to detect metal cations. mdpi.com Three of these macrocycles showed a significant fluorescence enhancement in the presence of Zn(II) cations, highlighting their potential as selective sensors. mdpi.com
Key Features of Tripodal Quinolone Ligands in Sensing:
| Feature | Role in Molecular Recognition and Sensing |
| Pre-organized Cavity | The tripodal structure creates a defined pocket for selective binding of guest ions or molecules. |
| Fluorogenic Quinoline Arms | The intrinsic fluorescence of the quinoline moieties provides a signaling mechanism for detection. |
| Tunable Electronic Properties | Modification of the quinoline rings or the central amine allows for fine-tuning of the ligand's binding and sensing properties. |
| Metal Ion Coordination | The formation of metal complexes can enhance the rigidity of the structure and modulate the photophysical response. |
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The directionality and rigidity of tripodal ligands like those based on tri(4-pyridylphenyl)amine, a structural relative of the title compound, make them excellent candidates for constructing novel MOFs. rsc.orgnih.gov The resulting frameworks can exhibit diverse topologies and potential applications in areas such as gas storage, separation, and catalysis. nih.gov
For instance, a series of new MOFs have been synthesized using the triangular ligand tri(4-pyridylphenyl)amine (TPPA) with various metal ions (Co, Zn, Cu). rsc.org These studies demonstrate how the choice of metal and solvent can lead to different coordination modes and resulting structures, including 2D and 3D frameworks with features like interpenetration. rsc.org The development of such extended architectures is a burgeoning field, with researchers exploring the use of various tripodal ligands to create materials with tailored properties. researchgate.netnih.gov
A critical challenge in the practical application of MOFs is ensuring their thermal and mechanical stability. Several strategies are employed to enhance the robustness of these frameworks:
Choice of Metal and Ligand: The strength of the metal-ligand coordination bond is a primary determinant of thermal stability. Stronger bonds, often found with higher-valent metal ions and more rigid ligands, can lead to more stable frameworks.
Hydrogen Bonding: The introduction of functional groups capable of forming strong hydrogen bonds between framework components can provide additional structural reinforcement, leading to higher thermal decomposition temperatures. nih.gov
Covalent Cross-linking: Post-synthetic modification to create covalent bonds between adjacent ligands or framework components is another effective strategy for improving stability.
The thermal stability of MOFs is a subject of intense research, with computational and machine learning models being developed to predict the stability of new structures. nih.gov
Contributions to Advanced Materials for Photonic and Electronic Devices
Metal complexes of quinoline derivatives are widely studied for their potential applications in photonic and electronic devices, particularly in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The high photoluminescence quantum yields and thermal stability of these complexes make them suitable as emitters or as materials for charge transport or buffer layers. researchgate.netresearchgate.netrsc.org
For example, tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives are well-known light-emitting materials. researchgate.netrsc.org By introducing amino substituents onto the quinoline ligand, as in tris-(5-amino-8-hydroxyquinoline)aluminum complexes, it is possible to tune the electronic energy levels of the material. researchgate.netrsc.org This tuning is crucial for optimizing the performance of devices like inverted organic solar cells, where these materials can be used as anode buffer layers. researchgate.netrsc.org The ability to modify the ligands allows for the rational design of metal complexes with specific electronic and photophysical properties tailored for various optoelectronic applications. researchgate.net
Properties of Quinoline-Based Metal Complexes for Photonics and Electronics:
| Property | Relevance to Devices |
| Strong Photoluminescence | Enables their use as emissive materials in OLEDs. researchgate.net |
| High Thermal Stability | Ensures device longevity and stable performance. researchgate.net |
| Tunable Energy Levels | Allows for optimization of charge injection and transport in electronic devices. researchgate.netrsc.org |
| Good Film-Forming Properties | Facilitates the fabrication of thin-film devices. researchgate.net |
Exploration within Bioinorganic Chemistry as Metallobiomimetic Models
Bioinorganic chemistry often involves the synthesis of small molecule complexes that mimic the structure and function of the active sites of metalloenzymes. Tripodal ligands are particularly valuable in this area because their coordination geometry can enforce a specific environment around a metal center, similar to that imposed by the protein scaffold in an enzyme.
The coordination chemistry of tripodal ligands with various transition metals has been extensively studied to model the active sites of metalloproteins. researchgate.netunipd.it For example, manganese complexes with quinoline-based tripodal ligands have been synthesized and structurally characterized. nih.gov The geometry of these complexes can be influenced by subtle changes in the ligand structure, leading to different coordination environments around the manganese center. nih.gov These synthetic complexes can serve as models for understanding the geometric and electronic factors that govern the reactivity of manganese-containing enzymes.
Furthermore, the study of electron transfer processes in these biomimetic complexes provides insights into biological electron transport chains. The redox properties of the metal center can be tuned by the electronic nature of the tripodal ligand, allowing for systematic investigations into how the ligand environment affects electron transfer rates and mechanisms. The ability to create a series of related complexes with graduated properties is a powerful tool for elucidating structure-function relationships in metalloenzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
